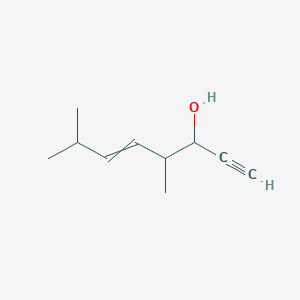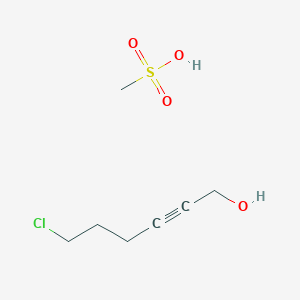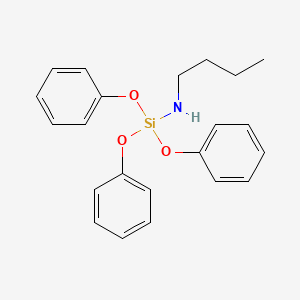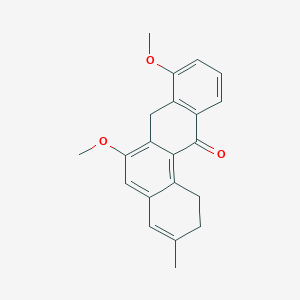
4,7-Dimethyloct-5-en-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethyloct-5-en-1-yn-3-ol is an organic compound with the molecular formula C10H16O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by other names such as Dehydrolinalool and 3,7-Dimethyl-6-octen-1-yn-3-ol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,7-Dimethyloct-5-en-1-yn-3-ol can be synthesized through the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . Another method involves the use of anhydrous methanol and sodium metal, followed by the addition of acetone .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dimethyloct-5-en-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
4,7-Dimethyloct-5-en-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the perfumery industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 4,7-Dimethyloct-5-en-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The exact pathways and targets are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules .
Comparaison Avec Des Composés Similaires
- 3,7-Dimethyl-6-octen-1-yn-3-ol
- 2,7-Dimethyl-7-octen-5-yn-4-ol
- Dehydro-β-linalool
Comparison: 4,7-Dimethyloct-5-en-1-yn-3-ol stands out due to its specific positioning of the triple bond and the hydroxyl group, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
89998-87-8 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4,7-dimethyloct-5-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(11)9(4)7-6-8(2)3/h1,6-11H,2-4H3 |
Clé InChI |
JUISELIDMZAZIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CC(C)C(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)


![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)


![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)

![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)
